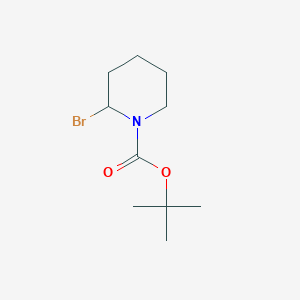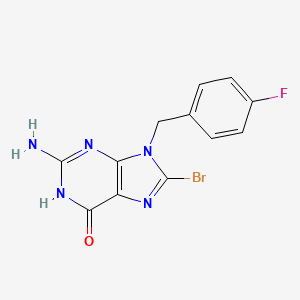
2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, an amino group at the 2nd position, and a 4-fluorophenylmethyl group at the 9th position. The purine structure is a fundamental component of many biologically significant molecules, including DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- typically involves multi-step organic reactionsThe amino group is usually introduced via an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and structural integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or amino positions .
Wissenschaftliche Forschungsanwendungen
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting various biochemical pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-8-bromo-9-isopentyl-5,9-dihydro-6H-purin-6-one: Similar structure but with an isopentyl group instead of a 4-fluorophenylmethyl group.
6-Amino-9H-purin-2-ol: Lacks the bromine and fluorophenyl groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9BrFN5O |
|---|---|
Molekulargewicht |
338.14 g/mol |
IUPAC-Name |
2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9BrFN5O/c13-11-16-8-9(17-12(15)18-10(8)20)19(11)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H3,15,17,18,20) |
InChI-Schlüssel |
APJLYGNABKPBCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
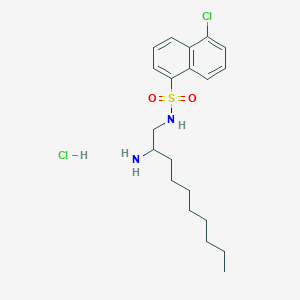
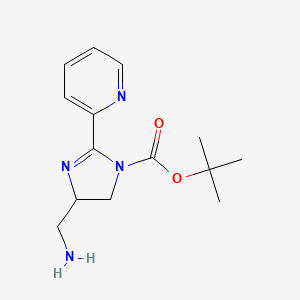
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
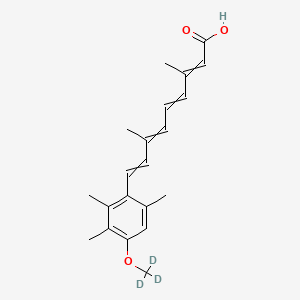
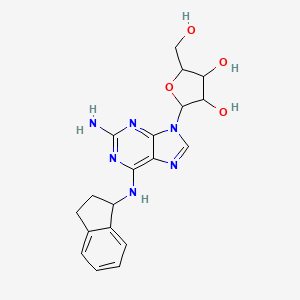
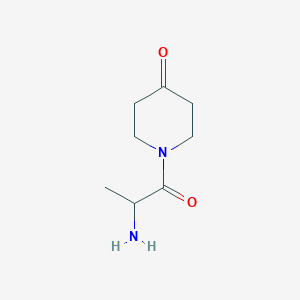
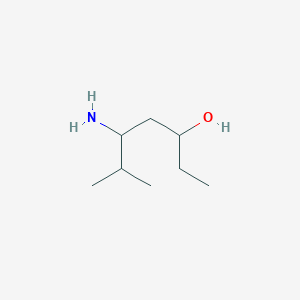
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
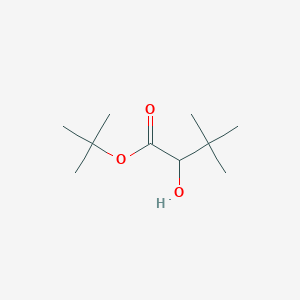
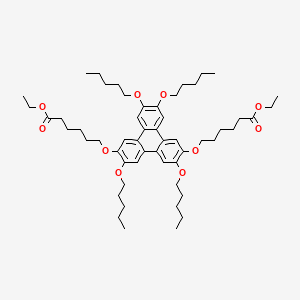
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
